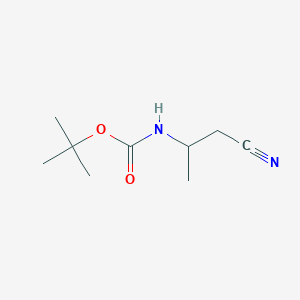

3-Boc-aminobutyronitrile

カタログ番号 B069345

CAS番号:

194156-55-3

分子量: 184.24 g/mol

InChIキー: DIUMTAGYVCAZRM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Boc-aminobutyronitrile, also known as tert-butyl N-(1-cyanopropan-2-yl)carbamate, is a chemical compound with the molecular formula C9H16N2O2 . It is used in various chemical reactions, particularly in the protection of amines .

Synthesis Analysis

The synthesis of 3-Boc-aminobutyronitrile involves the use of a base and the anhydride Boc2O . A study has shown that the nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 can be used with the substrate 3-hydroxybutyronitrile under specific conditions .Molecular Structure Analysis

The 3-Boc-aminobutyronitrile molecule contains a total of 28 bonds. There are 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .科学的研究の応用

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : Boc-protected amines play a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application : The conversion to tert-butyl carbamate is generally the first option when there is a need to protect an amino function . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Results or Outcomes : Boc-protection has been comprehensively documented and is ranked as "one of the most commonly used protective groups for amines" .

Application in Green Chemistry

- Scientific Field : Green Chemistry

- Summary of the Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in Catalyst and Solvent-Free Media

- Scientific Field : Green Chemistry

- Summary of the Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in Ultrasound Irradiation

- Scientific Field : Organic Chemistry

- Summary of the Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

- Methods of Application : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

- Results or Outcomes : This method provides a rapid and efficient way for N-Boc protection of amines .

Application in Pharmaceutical Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : The nitrogen-containing carbamate or BOC amine compounds, including “3-Boc-aminobutyronitrile”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

- Methods of Application : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

- Results or Outcomes : These processes involving catalysts and solvents sometimes required purification of the solvents, as well as catalyst washing, post reaction .

Application in Peptide Synthesis

- Scientific Field : Biochemistry

- Summary of the Application : Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Methods of Application : Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .

- Results or Outcomes : Nowadays Boc is ranked as “one of the most commonly used protective groups for amines” .

特性

IUPAC Name |

tert-butyl N-(1-cyanopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-aminobutyronitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

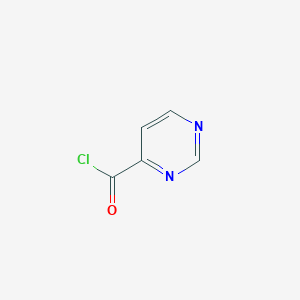

Pyrimidine-4-carbonyl chloride

184951-32-4

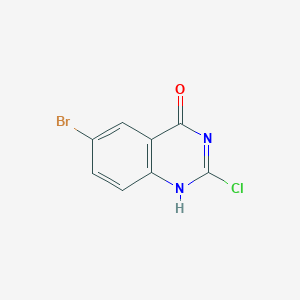

6-Bromo-2-chloroquinazolin-4(3H)-one

167158-70-5

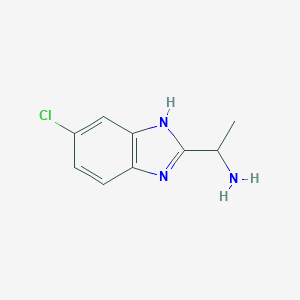

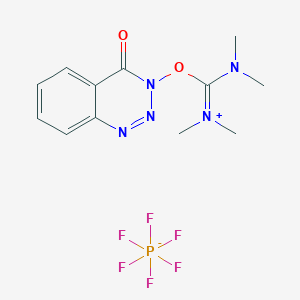

Hdbtu

164861-52-3

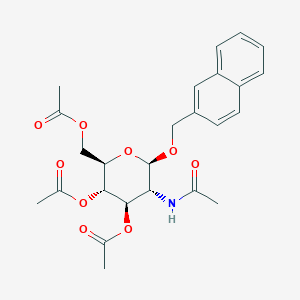

![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)

![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)